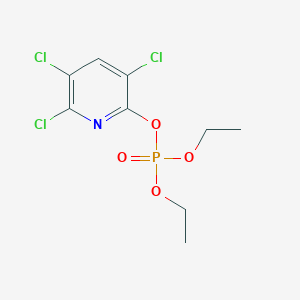

Chlorpyrifos oxon

概要

説明

クロルピリホスオキソン: は、強力な有機リン化合物であり、クロルピリホスの活性代謝物です。神経機能に重要な酵素であるアセチルコリンエステラーゼを阻害する能力で知られています。 この阻害は、アセチルコリンの蓄積につながり、連続的な神経信号伝達を引き起こし、昆虫やその他の生物に毒性を与える可能性があります .

準備方法

合成経路と反応条件: クロルピリホスオキソンは、通常、クロルピリホスの酸化によって合成されます。このプロセスには、制御された条件下で過酸化水素または次亜塩素酸ナトリウムなどの酸化剤を使用することが含まれます。 反応は、0〜25°Cの温度範囲で、ジクロロメタンなどの有機溶媒中で行われます .

工業生産方法: クロルピリホスオクソンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器とクロマトグラフィーなどの高度な精製技術が使用され、不純物の除去が確保されます .

化学反応の分析

Serine Hydrolase Inhibition

CPO irreversibly inhibits serine hydrolases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), through covalent phosphorylation of catalytic serine residues. The reaction follows a two-step mechanism:

-

Nucleophilic Attack : The serine hydroxyl group attacks the phosphorus atom of CPO, releasing diethylphosphate (DEP).

-

Aging : The phosphorylated enzyme undergoes dealkylation, forming a non-reactivatable complex .

Table 1: Inhibition Constants for CPO

| Enzyme | Inhibition Constant (K<sub>i</sub>) | Reference |

|---|---|---|

| AChE | 0.15 nM | |

| BChE | 0.08 nM |

Isopeptide Bond Formation in Human BChE

CPO induces covalent crosslinking between lysine (Lys544) and glutamate (Glu542) residues in BChE via a three-step mechanism:

-

DEP Adduct Formation : CPO modifies Lys544, creating a DEP-lysine intermediate.

-

Nucleophilic Substitution : The DEP group acts as a leaving group, enabling Glu542 to attack the lysine ε-amino group.

-

Isopeptide Stabilization : A stable ε-N-(γ-glutamyl)lysine bond forms, causing protein aggregation .

Key Evidence :

-

SDS-PAGE analysis showed high-molecular-weight aggregates (>200 kDa) in CPO-treated BChE .

-

Mass spectrometry identified crosslinked peptides (e.g., VLEM<sup>ox</sup>TGNIDEAEWEWK–544AGFHR) .

Hydrolysis to 3,5,6-Trichloro-2-pyridinol (TCP)

CPO undergoes pH-dependent hydrolysis in aquatic environments:

Table 2: Hydrolysis Kinetics of CPO

| Condition | Half-Life | pH | Reference |

|---|---|---|---|

| Aqueous | 5 days | 7 | |

| Alkaline | 24 hours | 9 |

Environmental Degradation Pathways

CPO degrades via multiple routes in soil and air:

-

Photolysis : Ultraviolet light cleaves the P–O bond, yielding TCP and DEP .

-

Aerobic Metabolism : Soil microbes metabolize CPO to TCP and CO<sub>2</sub> with a half-life <1 day at 20°C .

Critical Factors Affecting Reactivity :

-

Oxidative Desulfuration : Cytochrome P450 enzymes (e.g., CYP2B6) enhance CPO formation from chlorpyrifos .

-

Spatial Proximity : Crosslinking efficiency depends on <10 Å distance between target lysine and glutamate residues .

This comprehensive profile underscores CPO’s dual role as a neurotoxicant and environmental contaminant, driven by its reactivity with biological macromolecules and susceptibility to hydrolytic degradation. Mechanistic insights from these reactions inform both toxicological assessments and remediation strategies.

科学的研究の応用

Toxicological Insights

CPO's toxicological profile has been extensively studied, revealing its impact on various physiological processes:

- Chronic Effects : Exposure to low levels of chlorpyrifos and CPO can lead to chronic health issues such as memory deficits and emotional difficulties. These effects are attributed to alterations in neuronal signaling pathways rather than acute toxicity mechanisms .

- Inhibition of Axonal Growth : Both chlorpyrifos and CPO have been shown to inhibit axonal growth at very low concentrations (as low as 0.001 nM), highlighting their potency in affecting neuronal development and function .

Environmental and Health Implications

The widespread use of chlorpyrifos raises concerns about environmental contamination and public health:

- Neurodevelopmental Risks : Studies have linked prenatal exposure to chlorpyrifos with developmental abnormalities in children. The neurotoxic effects observed in animal models suggest potential risks for human populations exposed during critical developmental windows .

- Regulatory Considerations : Given the evidence of neurotoxicity and chronic health effects associated with CPO, regulatory agencies have begun reassessing the safety of chlorpyrifos use in agriculture. This includes evaluating the cumulative risks posed by exposure to both CPF and its metabolites .

Case Study 1: Neurodevelopmental Impact

A study investigating the effects of prenatal exposure to chlorpyrifos found that children exhibited lower IQ scores and developmental delays. The study emphasized the role of CPO in disrupting normal neurodevelopmental processes, underscoring the need for stricter regulations on pesticide use during pregnancy .

Case Study 2: Protein Misfolding

Research highlighted that exposure to CPO led to significant protein misfolding in neuronal cells, contributing to neurodegenerative conditions. The formation of high-molecular-weight aggregates was linked to impaired cellular function, suggesting a mechanism for chronic neurological disorders associated with organophosphate exposure .

Data Summary Table

作用機序

クロルピリホスオキソンは、シナプス間隙におけるアセチルコリンを分解する酵素であるアセチルコリンエステラーゼを阻害することによって、その効果を発揮します。阻害は、酵素の活性部位のセリンヒドロキシル基のリン酸化によって起こります。 これにより、アセチルコリンが蓄積し、ニューロンの持続的な刺激を引き起こし、神経毒性をもたらす可能性があります .

類似化合物の比較

類似化合物:

パラチオン: アセチルコリンエステラーゼ阻害特性が類似した別の有機リン系農薬。

マラチオン: 農業および住宅用害虫駆除の両方で使用される毒性の低い有機リン。

ジアジノン: 農業や園芸で使用される有機リン系殺虫剤.

ユニークさ: クロルピリホスオキソンは、アセチルコリンエステラーゼ阻害剤としての高い効力と、チューブリンサブユニット間の架橋を誘導して微小管機能を破壊する能力により、ユニークです。 この二重の作用機序により、神経毒性と細胞骨格ダイナミクスの両方を研究するための貴重な化合物となります .

他に質問がある場合や、さらに詳細が必要な場合は、お気軽にお問い合わせください!

類似化合物との比較

Parathion: Another organophosphate pesticide with similar acetylcholinesterase inhibitory properties.

Malathion: A less toxic organophosphate used in both agricultural and residential pest control.

Diazinon: An organophosphate insecticide used in agriculture and gardening.

Uniqueness: Chlorpyrifos oxon is unique due to its high potency as an acetylcholinesterase inhibitor and its ability to induce cross-linking between tubulin subunits, disrupting microtubule function. This dual mechanism of action makes it a valuable compound for studying both neurotoxicity and cytoskeletal dynamics .

If you have any more questions or need further details, feel free to ask!

生物活性

Chlorpyrifos oxon (CPO) is an active metabolite of the organophosphate pesticide chlorpyrifos (CPF), known for its potent neurotoxic effects. This article delves into the biological activity of CPO, focusing on its mechanisms of action, toxicological implications, and effects on various biological systems.

This compound primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for terminating neurotransmission at cholinergic synapses. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of cholinergic receptors, which can result in cholinergic crisis and neurotoxicity .

Inhibition of Acetylcholinesterase

The binding affinity of CPO for AChE varies with concentration, indicating a complex interaction that may influence its toxicity . Studies have shown that CPO can inhibit AChE activity at concentrations significantly lower than those required for CPF, highlighting its potency .

Neurotoxic Effects

CPO's neurotoxic effects extend beyond AChE inhibition. Research indicates that it disrupts axonal growth and transport, which are critical for neuronal function and integrity. For instance, studies using primary cultures of sensory neurons have demonstrated that both CPF and CPO significantly reduce axonal length without affecting cell viability or AChE activity .

Case Study: Axonal Growth Inhibition

A notable study investigated the effects of CPO on axonal growth in embryonic rat dorsal root ganglia (DRG). The results showed that exposure to CPO led to a marked decrease in axonal length at concentrations as low as 0.001 µM, indicating that CPO interferes with the morphogenic role of AChE in promoting axonogenesis .

Mitochondrial Dysfunction

CPO also contributes to mitochondrial dysfunction, which is associated with neurodegenerative processes. Research involving Caenorhabditis elegans demonstrated that CPF treatment inhibited mitochondrial complex activities, while CPO exhibited less impact on these complexes at lower doses . However, at higher doses, both compounds affected mitochondrial function, suggesting a dose-dependent relationship in their neurotoxic effects.

Comparative Analysis of Biological Activity

| Compound | Mechanism | Neurotoxic Effects | Concentration Threshold |

|---|---|---|---|

| Chlorpyrifos | AChE inhibition | Cognitive dysfunction, axonal growth inhibition | ≤ 0.001 µM |

| This compound | AChE inhibition; complex interactions | Axonal growth inhibition; mitochondrial dysfunction | 0.01 nM |

Long-term Implications

The chronic exposure to CPO has been linked to cognitive deficits and other neurological abnormalities. Epidemiological studies suggest a correlation between organophosphate exposure and increased incidence of neurological diseases . The potential for irreversible dopaminergic neurotoxicity following exposure raises concerns about long-term health effects .

特性

IUPAC Name |

diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMOUPHCTWPNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038666 | |

| Record name | Chlorpyrifos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5598-15-2 | |

| Record name | Chlorpyrifos oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyrifos oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpyrifos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPYRIFOS OXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RC6H1MPX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chlorpyrifos Oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate), the active metabolite of the insecticide Chlorpyrifos, exerts its primary toxic effect by irreversibly inhibiting acetylcholinesterase (AChE) [, , , ]. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and causing overstimulation of cholinergic receptors. This overstimulation manifests as acute cholinergic toxicity, characterized by symptoms like tremors, seizures, respiratory distress, and even death [, ].

ANone: While the provided research articles do not delve into detailed spectroscopic data, we can provide the basic information:

A: this compound itself does not exhibit catalytic properties. It acts as an irreversible inhibitor of enzymes like AChE and potentially other serine hydrolases [, , , , ]. Its primary application, stemming from its potent AChE inhibition, has been as an insecticide [, , ].

ANone: The provided research articles do not delve into computational chemistry or QSAR modeling of this compound.

A: As mentioned earlier, this compound is unstable in aqueous solutions, undergoing rapid hydrolysis to TCP []. Its formulation as an insecticide generally involves the parent compound, Chlorpyrifos, which is then metabolically activated to the more potent oxon form in vivo [, , ].

ANone: The provided research focuses on the toxicological and biochemical aspects of this compound. For detailed SHE regulations, you should consult relevant regulatory agencies and guidelines.

ANone: While the provided research does not present a complete PK/PD profile, it reveals crucial information:

- Absorption: Chlorpyrifos, the precursor to this compound, can be absorbed through various routes, including dermal, inhalation, and oral exposure [].

- Distribution: Following absorption, both Chlorpyrifos and its oxon metabolite can distribute to various tissues, including the brain [, ].

- Metabolism: Chlorpyrifos is metabolized to the more potent this compound by cytochrome P450 enzymes [, , , ].

- Excretion: Both Chlorpyrifos and its metabolites are primarily eliminated via urine [].

- Pharmacodynamics: The primary mechanism of action is irreversible AChE inhibition [, , , , ].

A: Research indicates that resistance to Chlorpyrifos and its oxon can develop, primarily through the increased expression of detoxification enzymes like carboxylesterases [, ]. One study found that the mosquito Culex pipiens, exhibiting resistance to organophosphates, displayed high levels of esterase B1 activity. This enzyme appears to sequester this compound, thereby reducing its interaction with AChE and conferring resistance [].

A: this compound is a highly toxic compound [, , ]. It exerts acute toxicity primarily through AChE inhibition [, , , , ]. Beyond acute effects, research suggests potential long-term consequences, including neurodevelopmental toxicity [, , ]. Animal studies show that exposure to this compound during critical developmental windows can lead to lasting behavioral and cognitive deficits [, , ].

ANone: The provided research does not focus on drug delivery or targeting strategies for this compound, as it is a toxic insecticide rather than a therapeutic agent.

A: One of the primary biomarkers of this compound exposure is the inhibition of AChE activity in blood and tissues [, , ]. Additionally, researchers have explored the detection of diethoxyphosphotyrosine adducts in proteins as a potential biomarker for chronic exposure [, , ].

ANone: Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound and its metabolites in various matrices, including blood, tissues, and environmental samples [, , ].

- High-Performance Liquid Chromatography (HPLC): This method is also used to separate and quantify this compound and its metabolites [, , , ].

- Mass Spectrometry (MS): This technique is frequently coupled with separation methods like GC and HPLC to identify and quantify this compound adducts on proteins, providing insights into its mechanisms of toxicity [, , , ].

A: this compound, as a potent insecticide, raises significant environmental concerns []. It is toxic to a broad range of organisms, including birds, fish, and beneficial insects []. While its degradation in the environment is relatively rapid, it can persist for extended periods in certain conditions, leading to bioaccumulation and potential long-term ecological effects [].

A: Yes, research on this compound exemplifies cross-disciplinary collaboration. For instance, toxicological studies often utilize analytical chemistry techniques like GC-MS and HPLC to quantify exposure and identify biomarkers [, , ]. Furthermore, understanding the interactions of this compound with its molecular targets like AChE and muscarinic receptors requires expertise in biochemistry and molecular biology [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。